

# GSK-LSD1 cancer cell line panel response

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **Gsk-lsd1**

Cat. No.: S005651

Get Quote

## Cancer Cell Line Responses to GSK-LSD1

The following table summarizes the anti-proliferative effects (often measured as EC<sub>50</sub>) of **GSK-LSD1** across a panel of cancer cell lines, alongside relevant genetic and diagnostic information.

Table 1: GSK-LSD1 Response in Cancer Cell Line Panels

| Cell Line / Model | Cancer Type              | Molecular Classification / Status                 | Response to GSK-LSD1 (EC <sub>50</sub> or Effect) | Key Observations / Context                                                                      |
|-------------------|--------------------------|---------------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------|
| MDA-GSC262 [1]    | Glioblastoma (Primary)   | Proneural; MGMT Methylated; Radiation-Resistant   | Sensitive (Cytotoxic & Selective)                 | Part of a 9 GSC line panel; response was irrespective of radiosensitivity or molecular subtype. |
| MDA-GSC20 [1]     | Glioblastoma (Primary)   | Mesenchymal; MGMT Methylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                 |
| MDA-GSC17 [1]     | Glioblastoma (Recurrent) | Proneural; MGMT Unmethylated; Radiation-Sensitive | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                 |

| Cell Line / Model        | Cancer Type              | Molecular Classification / Status                 | Response to GSK-LSD1 (EC <sub>50</sub> or Effect) | Key Observations / Context                                                                        |
|--------------------------|--------------------------|---------------------------------------------------|---------------------------------------------------|---------------------------------------------------------------------------------------------------|
| MDA-GSC6-27 [1]          | Glioblastoma (Primary)   | Classical; MGMT Unmethylated                      | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                   |
| MDA-GSC7-11 [1]          | Glioblastoma (Primary)   | Proneural; MGMT Methylated; Radiation-Resistant   | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                   |
| MDA-GSC23 [1]            | Glioblastoma (Primary)   | Classical; MGMT Unmethylated; Radiation-Resistant | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                   |
| MDA-GSC8-11 [1]          | Glioblastoma (Primary)   | Proneural; MGMT Methylated; Radiation-Sensitive   | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                   |
| MDA-GSC7-2 [1]           | Glioblastoma (Primary)   | Classical; MGMT Methylated; Radiation-Sensitive   | Sensitive (Cytotoxic & Selective)                 | (Same as above)                                                                                   |
| AML Panel (20 lines) [2] | Acute Myeloid Leukemia   | Various                                           | Avg. EC <sub>50</sub> = 137 ± 30 nM               | Induced cytostatic growth inhibition and promoted differentiation.                                |
| A549 [3]                 | Lung Adenocarcinoma      | Epithelial                                        | 10-16 µM (Functional assays)                      | Induced epithelial markers (E-cadherin, Claudin-1), suppressed mesenchymal markers (Snail, Slug). |
| THP-1 [3]                | Acute Monocytic Leukemia | -                                                 | 4 µM (Functional assay)                           | Increased CD86 expression, a marker of differentiation.                                           |
| U2OS [3]                 | Osteosarcoma             | -                                                 | 200 µM (Biochemical assay)                        | Increased global H3K4me2 levels,                                                                  |

| Cell Line / Model | Cancer Type | Molecular Classification / Status | Response to GSK-LSD1 (EC <sub>50</sub> or Effect) | Key Observations / Context    |
|-------------------|-------------|-----------------------------------|---------------------------------------------------|-------------------------------|
|                   |             |                                   |                                                   | confirming target engagement. |

## Key Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies used in the key experiments.

- **Cell Viability/Proliferation Assays:** The anti-proliferative effects (EC<sub>50</sub>) of **GSK-LSD1** were typically determined using **CellTiter-Glo** assays. This is a luminescent method that quantifies the amount of ATP, which is directly proportional to the number of metabolically active cells in culture. Assays were often run over 6 to 10 days to capture the cytostatic effects of LSD1 inhibition [2].
- **In Vitro Differentiation Assays:** Myeloid differentiation in AML and other blood cancer cell lines was assessed by measuring the cell surface expression of differentiation markers like **CD11b** and **CD86** using flow cytometry. Cells were treated with **GSK-LSD1** for several days (e.g., 3-6 days) before analysis [2] [3].
- **Target Engagement & Mechanism:** To confirm on-target inhibition of LSD1, researchers measured increases in its substrate, **dimethylated histone H3 on lysine 4 (H3K4me2)**, via **Western blotting**. This serves as a direct pharmacodynamic marker of LSD1 inhibition in cells [4] [3].

## Mechanisms of Action and Signaling Pathways

**GSK-LSD1** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Its primary mechanism is the covalent binding to the FAD cofactor within LSD1's catalytic domain, thereby blocking its demethylase activity [5] [3]. This inhibition triggers multiple downstream effects, depending on the cancer context. The following diagram illustrates two key anti-tumor mechanisms activated by **GSK-LSD1**.



[Click to download full resolution via product page](#)

Beyond its single-agent activity, **GSK-LSD1** shows strong synergistic effects in rational combinations, particularly in Acute Myeloid Leukemia (AML). The diagram below outlines a promising combination strategy with a WNT pathway inhibitor.



[Click to download full resolution via product page](#)

## Interpretation and Research Implications

- **Pan-Cancer Activity:** **GSK-LSD1** demonstrates activity across diverse cancers, from solid tumors like glioblastoma and lung cancer to hematological malignancies like AML [1] [2]. This underscores LSD1's role as a broad oncogenic dependency.
- **Cytostatic vs. Cytotoxic Effects:** The initial response in many models, especially AML, is often **cytostatic** (inhibiting proliferation) [2]. Achieving **cytotoxic** (cell-killing) effects frequently requires rational combination therapies, such as with ATRA or GSK3 inhibitors [2] [6].
- **Immunomodulatory Potential:** Beyond cell-intrinsic effects, **GSK-LSD1** can remodel the tumor microenvironment by inducing a viral mimicry response, which may sensitize immunologically "cold" tumors to checkpoint immunotherapy [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Comparison of pharmacological inhibitors of lysine-specific ... [pmc.ncbi.nlm.nih.gov]
2. Lysine specific demethylase 1 inactivation enhances ... [pmc.ncbi.nlm.nih.gov]
3. GSK-LSD1 2HCl | Histone Demethylase inhibitor [selleckchem.com]
4. ablation stimulates anti-tumor immunity and enables checkpoint... LSD 1 [pmc.ncbi.nlm.nih.gov]
5. GSK-LSD1 [thesgc.org]
6. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]

To cite this document: Smolecule. [GSK-LSD1 cancer cell line panel response]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005651#gsk-lsd1-cancer-cell-line-panel-response>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)